molecular formula C8H10BrN B1207021 2-Ethenyl-1-methylpyridinium bromide CAS No. 29471-77-0

2-Ethenyl-1-methylpyridinium bromide

Cat. No.: B1207021
CAS No.: 29471-77-0
M. Wt: 200.08 g/mol
InChI Key: AYMALQIRXBTCAW-UHFFFAOYSA-M
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Description

2-Ethenyl-1-methylpyridinium bromide is a pyridinium salt with the molecular formula C₈H₁₀BrN. It is a quaternary ammonium compound where the nitrogen atom in the pyridine ring is substituted with a vinyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-methylpyridinium bromide typically involves the quaternization of 2-vinylpyridine with methyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

2-vinylpyridine+methyl bromide2-Ethenyl-1-methylpyridinium bromide\text{2-vinylpyridine} + \text{methyl bromide} \rightarrow \text{this compound} 2-vinylpyridine+methyl bromide→2-Ethenyl-1-methylpyridinium bromide

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-methylpyridinium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Polymerization: The vinyl group can undergo polymerization to form polyvinylpyridinium salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted pyridinium salts.

    Oxidation: Aldehydes or carboxylic acids.

    Polymerization: Polyvinylpyridinium salts.

Scientific Research Applications

2-Ethenyl-1-methylpyridinium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of conductive polymers and ionic liquids.

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored as a potential drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-methylpyridinium bromide involves its interaction with biological molecules through ionic and covalent bonding. The compound can disrupt cellular processes by interacting with nucleic acids, proteins, and cell membranes. The vinyl group allows for further chemical modifications, enhancing its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-methylpyridinium bromide
  • 2-Methyl-1-vinylpyridinium bromide
  • 1-Methyl-4-vinylpyridinium bromide

Uniqueness

2-Ethenyl-1-methylpyridinium bromide is unique due to the presence of both a vinyl group and a methyl group on the pyridinium ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2-ethenyl-1-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.BrH/c1-3-8-6-4-5-7-9(8)2;/h3-7H,1H2,2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMALQIRXBTCAW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29471-77-0
Record name Pyridinium, 2-ethenyl-1-methyl-, bromide (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29471-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50276718
Record name 2-ethenyl-1-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34895-02-8
Record name 2-ethenyl-1-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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